Lipophilicity Advantage vs. Dimethoxy Analog
The target compound exhibits a higher calculated partition coefficient (XLogP3) compared to its dimethoxy analog. 1-Chloro-3,5-diethoxybenzene has a computed XLogP3 of 3.2 [1], whereas 1-Chloro-3,5-dimethoxybenzene has a computed XLogP3 of 3.1 [2]. This indicates that the diethoxy derivative is moderately more lipophilic than the dimethoxy derivative, which may influence its behavior in biological systems, membrane permeability, and extraction efficiency.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 1-Chloro-3,5-dimethoxybenzene (CAS 7051-16-3): 3.1 |
| Quantified Difference | 0.1 higher XLogP3 value |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity may translate to improved membrane permeability or altered retention times in reverse-phase chromatography, which can be a deciding factor in medicinal chemistry or analytical method development.
- [1] PubChem. XLogP3-AA value for 1-Chloro-3,5-diethoxybenzene (CID 3016518). National Center for Biotechnology Information. Accessed April 23, 2026. View Source
- [2] PubChem. XLogP3 value for 1-Chloro-3,5-dimethoxybenzene (CID 81502). National Center for Biotechnology Information. Accessed April 23, 2026. View Source
